molecular formula C7H7N3O B8700880 1,2,4-Oxadiazole, 5-cyclopropyl-3-(isocyanomethyl)- CAS No. 106447-64-7

1,2,4-Oxadiazole, 5-cyclopropyl-3-(isocyanomethyl)-

Cat. No.: B8700880
CAS No.: 106447-64-7
M. Wt: 149.15 g/mol
InChI Key: BGHGVAKKIBOJGS-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 5-cyclopropyl-3-(isocyanomethyl)- is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Oxadiazole, 5-cyclopropyl-3-(isocyanomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Oxadiazole, 5-cyclopropyl-3-(isocyanomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106447-64-7

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-cyclopropyl-3-(isocyanomethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H7N3O/c1-8-4-6-9-7(11-10-6)5-2-3-5/h5H,2-4H2

InChI Key

BGHGVAKKIBOJGS-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=NOC(=N1)C2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole (60 mmol) and triethylamine (176 mmol) in CH2Cl2 (100 ml) was charged dropwise with POCl3 (60 mmol) at 0° C. The mixture was then left for 30 min. with stirring at 0° C., whereafter a solution of Na2CO3 (60 mmol) in H2O (50 ml) was added. The mixture was heated to room temperature, whereafter the organic phase was separated, dried and evaporated in vacuo. The residue was treated with ether, decanted and the solution was evaporated to give the title compound as an oil.
Name
5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
176 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole (60 mmol) and triethylamine (176 mmol) in CH2Cl2 (100 ml) was charged dropwise with POCL3 (60 mmol) at 0° C. The mixture was then left for 30 minutes with stirring at 0° C., whereafter a solution of Na2CO3 (60 mmol) in H2O (50 ml) was added. The mixture was heated to room temperature, whereafter the organic phase was separated, dried and evaporated in vacuo. The residue was treated with ether, decanted and the solution was evaporated to give the title compound as an oil. The oil was processed without any further purification. The compound was characterized by its IR absorbtion band at 2160 cm-1.
Name
5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
176 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred solution of 5-cyclopropyl-3-formylaminomethyl-1,2,4-oxadiazole (60 mmol) and triethylamine (176 mmol) in CH2Cl2 (100 ml) was charged dropwise with POCl3 (60 mmol) at 0° C. The mixture was then left for 30 min. with stirring at 0° C., whereafter a solution of Na2CO3 (60 mmol) in H2O (50 ml) was added. The mixture was heated to room temperature, whereafter the organic phase was separated, dried and evaporated in vacuo. The residue was treated with ether, decanted and the solution was evaporated to give the title compound as an oil. The oil was procssed without any further purification. The compound was characterized by its IR stretching band at 2160 cm-1.
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
176 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A stirred solution of 5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole (60 mmol) and triethylamine (176 mmol) in CH2Cl2 (100 ml) was charged dropwise with POCl3 (60 mmol) at 0° C. The mixture was then left for 30 minutes with stirring at 0° C., whereafter a solution of 60 mmol) in H2O (50 ml) was added. The mixture was heated to room temperature, whereafter the organic phase was separated, dried and evaporated in vacuo. The residue was treated with ether, decanted and the solution was evaporated to give the title compound as an oil. The oil was processed without any further purification. The compound was characterized by its IR absorbtion band at 2160 cm-1.
Name
5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
176 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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